molecular formula C11H7Cl2NO B12973138 3,5-Dichloro-6-phenylpyridin-2(1H)-one

3,5-Dichloro-6-phenylpyridin-2(1H)-one

Cat. No.: B12973138
M. Wt: 240.08 g/mol
InChI Key: RTZSDHOGEQCGMT-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-phenylpyridin-2(1H)-one ( 5186-16-3) is a chemical compound offered with a high purity of 99% for research applications . This product is supplied For Research Use Only. As a substituted pyridin-2(1H)-one derivative, this scaffold is of significant interest in medicinal and organic chemistry. Related compounds within this chemical class have been synthesized and studied for their diverse biological activities, such as antiradical properties against DPPH and ABTS radicals, highlighting their potential as subjects in biochemical research . The molecular structure of similar dichlorinated heteroaromatics often allows them to function as important intermediates or precursors in the synthesis of more complex, pharmacologically active molecules . Researchers can utilize this compound as a versatile building block for further chemical functionalization. Proper storage is recommended at 2-8°C in an inert atmosphere and away from light to ensure long-term stability .

Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

3,5-dichloro-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H7Cl2NO/c12-8-6-9(13)11(15)14-10(8)7-4-2-1-3-5-7/h1-6H,(H,14,15)

InChI Key

RTZSDHOGEQCGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyridin-2-one Derivatives

A common approach to prepare 3,5-dichloro-2-pyridone derivatives involves direct chlorination of pyridin-2-one or its hydroxylated precursors using chlorine-releasing agents.

  • Starting Material: 6-hydroxynicotinic acid or 2-pyridone derivatives.
  • Chlorinating Agents: Alkali or alkaline earth metal hypochlorites (e.g., sodium hypochlorite, potassium hypochlorite) are preferred for their controlled chlorine release and mild reaction conditions.
  • Reaction Conditions:
    • Aqueous medium with hypochlorite concentration between 5-25% (preferably 8-14%).
    • Temperature maintained between 0 and 40 °C, ideally below 10 °C to avoid over-chlorination.
    • pH controlled between 7 and 12, preferably 8-11.
  • Yields: Generally over 70%, with good purity suitable for further transformations.
  • Isolation: The product is isolated by filtration or extraction and can be recrystallized from solvents such as water, ethyl acetate, or toluene.

This method is described in EP0206293A2, which emphasizes a simple, cost-effective, and scalable process for 3,5-dichloro-2-pyridone synthesis, a close analog to the target compound.

Introduction of the Phenyl Group at the 6-Position

The phenyl substituent at the 6-position is typically introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, starting from chlorinated pyridine or pyridone intermediates.

  • Starting Material: 2,6-dichloropyridin-2(1H)-one or related chloropyridine derivatives.
  • Reagents: Phenylboronic acid or substituted phenylboronic acids.
  • Catalysts: Pd(OAc)2 with triphenylphosphine (PPh3) or other phosphine ligands.
  • Base: Sodium carbonate (Na2CO3) aqueous solution.
  • Solvent: Tetrahydrofuran (THF) or mixed aqueous-organic solvents.
  • Conditions: Reflux under nitrogen atmosphere for 3-6 hours.
  • Purification: Column chromatography using petroleum ether/dichloromethane mixtures.
  • Yields: Moderate to good yields (typically 60-80%).

This method is supported by recent synthetic studies on pyridine derivatives, where 2,6-dichloropyridines were selectively coupled with phenylboronic acids to yield 6-phenyl-substituted pyridin-2-ones.

Detailed Data Table of Preparation Steps

Step Starting Material Reagents & Catalysts Conditions Product Yield (%) Notes
1 6-Hydroxynicotinic acid Sodium hypochlorite (8-14%), water 0-10 °C, pH 8-11, aqueous 3,5-Dichloro-2-pyridone >70 Controlled chlorination, mild conditions
2 3,5-Dichloro-2-pyridone Phenylboronic acid, Pd(OAc)2, PPh3, Na2CO3 Reflux in THF, N2 atmosphere, 3-6 h 3,5-Dichloro-6-phenylpyridin-2(1H)-one 60-80 Suzuki coupling for phenyl introduction
3 Maleic diester + nitromethane DBU (organic base), Pd/C or Raney Ni catalyst 65-70 °C condensation, 50-65 °C hydrogenation, 4-5 h 2,5-Dihydroxypyridine intermediate 91-94 Alternative route to chloropyridines
4 2,5-Dihydroxypyridine Phosphorus oxychloride (POCl3) 145 °C, 4 h 2,5-Dichloropyridine 94.3 Chlorination step for dichloropyridine

Research Findings and Analysis

  • The chlorination step using hypochlorites is advantageous due to its environmental friendliness, mild conditions, and high selectivity, minimizing by-products and degradation.
  • Suzuki coupling is a robust and widely used method for introducing aryl groups on heterocycles, providing good yields and functional group tolerance.
  • The alternative hydrogenation-cyclization route offers a green and efficient synthesis of chloropyridine intermediates but requires careful control of reaction parameters and catalyst choice.
  • Purification by recrystallization or chromatography ensures high purity, critical for subsequent applications in agrochemical or pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The phenyl group can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridinones can be formed.

    Reduction Products: The corresponding alcohol or diol.

    Oxidation Products: The corresponding carboxylic acid or diketone.

Scientific Research Applications

3,5-Dichloro-6-phenylpyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the phenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of 3,5-Dichloro-6-phenylpyridin-2(1H)-one with analogous compounds reveals key differences in substituent placement, ring type, and functional groups:

Compound Name Molecular Formula Ring Type Substituents Key Structural Features
This compound C₁₁H₇Cl₂NO Pyridinone Cl (3,5), Ph (6) Two chlorines, one phenyl, one ketone
5-Chloro-6-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O Pyridazinone Cl (5), Ph (6) One chlorine, two adjacent nitrogens
2,3-Dihydroquinazolin-4(1H)-one C₈H₈N₂O Quinazolinone Benzodioxole (MHY2251 derivative) Fused benzene and pyrimidine rings

Key Observations :

  • The pyridinone core of the target compound differs from pyridazinones (two nitrogens) and quinazolinones (fused rings), leading to distinct electronic environments .
Spectroscopic Data (Hypothetical Analysis)
  • 1H NMR : The aromatic protons of the phenyl group (position 6) would resonate near δ 7.2–7.6 ppm, while the NH proton (position 1) might appear as a broad singlet near δ 12 ppm due to hydrogen bonding .

  • 13C NMR : The carbonyl carbon (C2) would likely resonate near δ 160–165 ppm, with chlorine-substituted carbons (C3, C5) deshielded to δ 125–135 ppm .
Research Findings and Implications
  • This property could make it a candidate for catalysis or coordination chemistry.
  • Crystallographic Analysis : Tools like SHELXL () are critical for resolving the stereoelectronic effects of chlorine and phenyl substituents in such compounds, enabling precise structural determination .

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